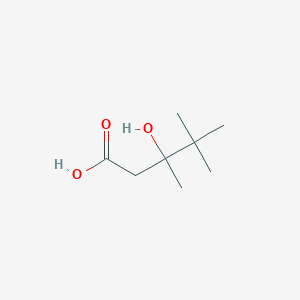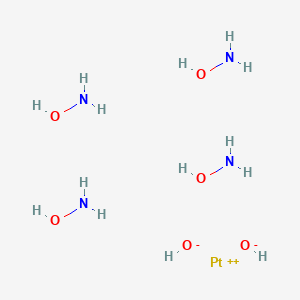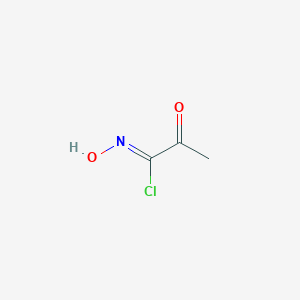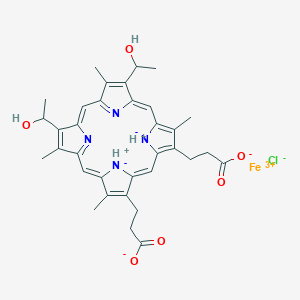![molecular formula C5H5N B097514 Bicyclo[1.1.0]butane-1-carbonitrile CAS No. 16955-35-4](/img/structure/B97514.png)
Bicyclo[1.1.0]butane-1-carbonitrile
Descripción general
Descripción
Bicyclo[1.1.0]butane-1-carbonitrile, also known as norbornene-2-carbonitrile, is a bicyclic organic compound with a molecular formula of C7H7N. It is a colorless liquid that is used in various scientific research applications.1.0]butane-1-carbonitrile.
Mecanismo De Acción
The mechanism of action of Bicyclo[1.1.0]butane-1-carbonitrile is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in organometallic chemistry.
Efectos Bioquímicos Y Fisiológicos
There is limited information available regarding the biochemical and physiological effects of Bicyclo[1.1.0]butane-1-carbonitrile. However, it is believed to be relatively non-toxic and non-irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bicyclo[1.1.0]butane-1-carbonitrile in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a reactant in organic reactions. Additionally, it is relatively non-toxic and non-irritating, making it a safer alternative to other chemicals.
However, one of the limitations of using Bicyclo[1.1.0]butane-1-carbonitrile is its cost. It is a relatively expensive chemical, which may limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the use of Bicyclo[1.1.0]butane-1-carbonitrile in scientific research. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the exploration of its potential as a ligand in organometallic chemistry. Additionally, further research is needed to better understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
Bicyclo[1.1.0]butane-1-carbonitrile can be synthesized through several methods. One of the most common methods is the reaction of norbornene with cyanogen bromide in the presence of a base such as sodium carbonate. Another method involves the reaction of norbornene with cyanogen chloride in the presence of a catalyst such as copper(I) chloride.
Aplicaciones Científicas De Investigación
Bicyclo[1.1.0]butane-1-carbonitrile has various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in organometallic chemistry and as a reactant in organic reactions. Additionally, it is used in the production of polymers and as a solvent in analytical chemistry.
Propiedades
IUPAC Name |
bicyclo[1.1.0]butane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N/c6-3-5-1-4(5)2-5/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMXXJOMACYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168721 | |
| Record name | Bicyclo(1.1.0)butane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.0]butane-1-carbonitrile | |
CAS RN |
16955-35-4 | |
| Record name | Bicyclo(1.1.0)butane-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016955354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(1.1.0)butane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethylbenzo[f][1,3]benzothiazol-3-ium-2-yl)methylidene]butylidene]benzo[f][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B97432.png)
![[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B97433.png)

![Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-](/img/structure/B97435.png)








